molecular formula C15H14ClN5O6 B4782705 N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide

N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B4782705
M. Wt: 395.75 g/mol
InChI Key: XOQCHHIZTZZBPS-YAXRCOADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a pyrazole ring, and a hydrazide group, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the 6-chloro-1,3-benzodioxole intermediate through a series of reactions, including chlorination and cyclization.

    Pyrazole Derivative Synthesis: The next step is the preparation of the 3-methoxy-4-nitro-1H-pyrazole derivative, which can be achieved through nitration and methoxylation reactions.

    Condensation Reaction: The final step involves the condensation of the benzodioxole intermediate with the pyrazole derivative in the presence of a hydrazide reagent under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and hydroxylamines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide shares structural similarities with other benzodioxole and pyrazole derivatives.
  • Examples: Compounds such as 6-chloro-1,3-benzodioxole-5-carbaldehyde and 3-methoxy-4-nitro-1H-pyrazole.

Uniqueness

    Structural Features: The combination of benzodioxole and pyrazole rings with a hydrazide linkage is unique, providing distinct chemical and biological properties.

    Applications: Its unique structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(3-methoxy-4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O6/c1-8(20-6-11(21(23)24)15(19-20)25-2)14(22)18-17-5-9-3-12-13(4-10(9)16)27-7-26-12/h3-6,8H,7H2,1-2H3,(H,18,22)/b17-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQCHHIZTZZBPS-YAXRCOADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC2=C(C=C1Cl)OCO2)N3C=C(C(=N3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC2=C(C=C1Cl)OCO2)N3C=C(C(=N3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.